molecular formula C21H29N3O B13577800 1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine

1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine

Cat. No.: B13577800
M. Wt: 339.5 g/mol
InChI Key: IXIHIHLSEUQMIB-UHFFFAOYSA-N
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Description

AP4P , combines an adamantane moiety (a rigid, cage-like structure) with a piperazine ring and a pyridine group. Its chemical formula is C₁₉H₂₄N₂O, and its systematic name reflects its substituents.

Preparation Methods

a. Synthetic Routes

    Adamantane Derivatization: The synthesis typically starts with adamantane, which undergoes carbonylation to form the adamantane-1-carbonyl group.

    Piperazine Attachment: The piperazine ring is introduced via nucleophilic substitution or reductive amination. For example, reaction of adamantane-1-carbonyl chloride with piperazine yields AP4P.

    Pyridine Substitution: The pyridine-4-yl group is added using pyridine itself or a pyridine derivative.

b. Reaction Conditions

    Carbonylation: Requires a strong acid catalyst (e.g., HCl) and high temperature.

    Nucleophilic Substitution: Typically performed in polar solvents (e.g., DMF) with a base (e.g., NaOH).

    Reductive Amination: Involves reducing agents (e.g., NaBH₃CN) in alcohol solvents.

    Pyridine Substitution: Reaction with pyridine or its derivatives under mild conditions.

c. Industrial Production

  • AP4P is synthesized on a larger scale using optimized conditions, often involving continuous flow reactors or batch processes.

Chemical Reactions Analysis

    Oxidation: AP4P can be oxidized to its corresponding ketone or carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the amine form.

    Substitution: The pyridine and piperazine moieties are susceptible to substitution reactions.

    Common Reagents: Examples include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various nucleophiles (for substitution).

    Major Products: These reactions yield derivatives of AP4P with modified functional groups.

Scientific Research Applications

    Medicine: AP4P exhibits potential as an antiviral, antitumor, and anti-inflammatory agent.

    Neuroscience: It interacts with neurotransmitter receptors, affecting neuronal signaling.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Its derivatives find applications in drug discovery and materials science.

Mechanism of Action

    Targets: AP4P may interact with GPCRs, ion channels, or enzymes.

    Pathways: It modulates signaling pathways related to inflammation, cell growth, and neurotransmission.

Comparison with Similar Compounds

    Uniqueness: AP4P’s adamantane-piperazine-pyridine combination sets it apart.

    Similar Compounds: Related compounds include adamantane derivatives, piperazines, and pyridines.

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Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

1-adamantyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H29N3O/c25-20(21-12-17-9-18(13-21)11-19(10-17)14-21)24-7-5-23(6-8-24)15-16-1-3-22-4-2-16/h1-4,17-19H,5-15H2

InChI Key

IXIHIHLSEUQMIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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